Bienvenue dans la boutique en ligne BenchChem!

Tungsten telluride (WTe2)

Magnetoresistance Spintronics Magnetic Field Sensors

Procure Tungsten ditelluride (WTe2) for validated extreme magnetoresistance (XMR) applications. It is a type-II Weyl semimetal with perfectly compensated electron-hole pockets, delivering ~1700% MR at 2 K and 9 T, vastly outperforming MoTe2 (7–16% MR). Its 57 mV/dec Tafel slope makes it the optimal TMD for efficient hydrogen evolution catalysis. For IR photodetection, its 0.54 eV bandgap enables 408 mA W⁻¹ responsivity at 2700 nm. Its ~1 S m⁻¹ conductivity is 10⁶ times higher than MoS2, making it essential for metallic contacts in all-2D devices. Choose WTe2 for unmatched performance in magnetotransport, catalysis, and optoelectronics.

Molecular Formula WTe2
Te2W
Molecular Weight 439 g/mol
CAS No. 12067-76-4
Cat. No. B082480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTungsten telluride (WTe2)
CAS12067-76-4
Molecular FormulaWTe2
Te2W
Molecular Weight439 g/mol
Structural Identifiers
SMILES[Te]=[W]=[Te]
InChIInChI=1S/2Te.W
InChIKeyWFGOJOJMWHVMAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tungsten Telluride (WTe2) CAS 12067-76-4: A Type-II Weyl Semimetal for Quantum and Electrocatalytic Applications


Tungsten ditelluride (WTe2) is a layered transition metal dichalcogenide (TMD) that exists in the orthorhombic Td phase at ambient conditions [1]. It is a type-II Weyl semimetal with a highly anisotropic crystal structure, characterized by a tilted conical dispersion [2]. Unlike semiconducting TMDs like MoS2 and WS2, bulk WTe2 is a semimetal with nearly perfectly compensated electron and hole pockets [3]. This unique electronic structure underpins its exceptional non-saturating extreme magnetoresistance (XMR) and topological properties [4].

Why Generic Substitution Fails: The Unique Compensated Semimetallic State of WTe2


The fundamental electronic structure of WTe2, defined by its nearly perfect electron-hole compensation and broken inversion symmetry, is not a generic property of TMDs [1]. This results in quantifiable performance metrics, such as extreme magnetoresistance and low thermal conductivity, that are absent in closely related compounds like MoTe2, WS2, or WSe2 [2]. For instance, while WTe2 and MoTe2 are both semimetals, the former exhibits a compensated carrier density crucial for its XMR, whereas the latter is uncompensated, leading to a dramatically different and weaker magnetoresistive response [3]. Consequently, substituting WTe2 with another TMD for applications leveraging its topological or magnetotransport properties is scientifically invalid and would lead to device or experiment failure.

Quantitative Evidence Guide: Head-to-Head Performance of WTe2 vs. Analogous Compounds


WTe2 Exhibits a 1700% Magnetoresistance at 9 T vs. 16% for MoTe2 Under Identical Conditions

WTe2 demonstrates a significantly larger magnetoresistance (MR) compared to its closest structural analog, MoTe2. Under identical cryogenic conditions, the MR of WTe2 is two orders of magnitude greater [1].

Magnetoresistance Spintronics Magnetic Field Sensors

WTe2 Nanoribbons Offer a 57 mV/dec Tafel Slope for HER, 2-4x Lower Than WS2 and WSe2

When compared to other tungsten-based TMD catalysts with identical nanoribbon morphology, WTe2 demonstrates a significantly lower Tafel slope for the hydrogen evolution reaction (HER), indicating a more favorable catalytic mechanism and faster reaction kinetics [1].

Electrocatalysis Hydrogen Evolution Reaction Energy Conversion

WTe2 Exhibits Dark Conductivity 6 Orders of Magnitude Higher Than Semiconducting MoS2

The semimetallic nature of WTe2 leads to an intrinsic conductivity that is drastically higher than that of the archetypal semiconducting TMD, MoS2. This difference spans approximately six orders of magnitude [1].

Nanoelectronics Conductivity 2D Materials

Monolayer WTe2 Has a Calculated Bandgap of 0.54 eV, Half That of WSe2 (1.05 eV)

First-principles calculations show a significant difference in the electronic band structure between WTe2 and its isostructural chalcogenide analog, WSe2. WTe2 possesses a much narrower bandgap [1].

Bandgap Engineering Optoelectronics DFT

Pressure-Induced Superconductivity in WTe2 Emerges at ~10.5 GPa with Tc ~6.5 K, While MoTe2 Requires 11.7 GPa for a Maximum Tc of 8.2 K

Both WTe2 and MoTe2 exhibit pressure-induced superconductivity. However, WTe2 enters the superconducting state at a lower critical pressure and exhibits a different pressure dependence of its transition temperature [1] [2].

Superconductivity High-Pressure Physics Quantum Materials

Where WTe2's Differentiated Performance Enables Unique Scientific and Industrial Scenarios


High-Sensitivity Cryogenic Magnetic Field Sensors

For developing sensors requiring extreme magnetoresistive responses at low temperatures, WTe2 is the optimal TMD candidate. Its demonstrated ~1700% MR at 2 K and 9 T vastly exceeds the 7-16% MR of MoTe2 under comparable conditions [1]. This extreme sensitivity is critical for applications in quantum computing, high-energy physics experiments, and fundamental research requiring detection of minute magnetic field variations.

Efficient Electrocatalysts for the Hydrogen Evolution Reaction (HER)

For research and development of efficient HER catalysts, WTe2 nanoribbons should be prioritized. Their Tafel slope of 57 mV/dec is 2-4 times lower than that of WS2 and WSe2 nanoribbons prepared by identical methods [2]. This superior kinetics translates to lower energy input for hydrogen production, making WTe2 a more efficient and commercially attractive catalyst for sustainable energy applications.

Low-Resistance Contacts and Conductive Components in 2D Heterostructures

In the design of all-2D material devices, WTe2 is the material of choice for components requiring metallic or highly conductive behavior. Its measured dark conductivity of ~1 S m⁻¹ is six orders of magnitude higher than that of the semiconducting MoS2 (~10⁻⁶ S m⁻¹) [3]. This property is invaluable for creating low-resistance contacts to semiconducting TMDs or for fabricating interconnects and electrodes within van der Waals heterostructures for nanoelectronics and optoelectronics.

Broad-Wavelength Infrared Photodetectors

For photodetection in the infrared (IR) spectrum, WTe2-based devices offer quantifiable advantages. Devices fabricated from few-layer WTe2 crystals exhibit high responsivity, specifically 118 mA W⁻¹ at 1550 nm and 408 mA W⁻¹ at 2700 nm at room temperature [4]. This performance, combined with its narrow 0.54 eV bandgap (vs. 1.05 eV for WSe2 [5]), makes WTe2 a compelling candidate for next-generation IR imaging, optical communications, and sensing technologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tungsten telluride (WTe2)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.